molecular formula C13H22O6 B15091741 Trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate CAS No. 62934-92-3

Trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate

Cat. No.: B15091741
CAS No.: 62934-92-3
M. Wt: 274.31 g/mol
InChI Key: QLGFGDPJZPHUNY-UHFFFAOYSA-N
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Description

1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester is an organic compound with the molecular formula C11H18O6 It is a derivative of 1,3,5-pentanetricarboxylic acid, where the carboxylic acid groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester typically involves the esterification of 1,3,5-pentanetricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

1,3,5-Pentanetricarboxylic acid+3MethanolH2SO41,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester+3Water\text{1,3,5-Pentanetricarboxylic acid} + 3 \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester} + 3 \text{Water} 1,3,5-Pentanetricarboxylic acid+3MethanolH2​SO4​​1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester+3Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts can also be explored to minimize the need for corrosive liquid acids and to facilitate catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid, with the desired alcohol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Hydrolysis: 1,3,5-Pentanetricarboxylic acid and methanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: 1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl alcohol.

Scientific Research Applications

1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester depends on the specific application. In chemical reactions, it acts as a reactant that undergoes transformations such as hydrolysis, transesterification, or reduction. In biological systems, its effects are determined by its interactions with molecular targets, which can include enzymes, receptors, or other biomolecules. The ester groups can be hydrolyzed to release the active carboxylic acid moieties, which can then participate in further biochemical processes.

Comparison with Similar Compounds

1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester can be compared with other similar compounds such as:

    1,3,5-Pentanetricarboxylic acid: The parent compound with free carboxylic acid groups.

    1,3,5-Cyclohexanetricarboxylic acid: A cyclic analog with similar functional groups.

    Trimethyl 1,2,3-propanetricarboxylate: A similar ester with a different carbon backbone.

The uniqueness of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester lies in its specific esterified structure, which imparts different chemical and physical properties compared to its analogs.

Properties

CAS No.

62934-92-3

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate

InChI

InChI=1S/C13H22O6/c1-13(2,8-11(15)18-4)9(12(16)19-5)6-7-10(14)17-3/h9H,6-8H2,1-5H3

InChI Key

QLGFGDPJZPHUNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)C(CCC(=O)OC)C(=O)OC

Origin of Product

United States

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